molecular formula C6H3Cl3 B151690 1,3,5-Trichlorobenzene CAS No. 108-70-3

1,3,5-Trichlorobenzene

Cat. No. B151690
CAS RN: 108-70-3
M. Wt: 181.4 g/mol
InChI Key: XKEFYDZQGKAQCN-UHFFFAOYSA-N
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Patent
US04409407

Procedure details

To carry out the process according to the invention, the formic acid and the aluminum trichloride are added to the trichlorobenzene which has initially been introduced, and the mixture in the reactor is warmed to the desired temperature in the absence of moisture. The reaction mixture is worked up by filtering it off from the catalyst, washing the residue neutral with water, and distilling the filtrate in the customary manner to isolate the pure 1,3,5-trichlorobenzene. The non- isomerized trichlorobenzenes, which are obtained, for example, as a distillation residue, can be recycled to the isomerization. By this measure, the yield of 1,3,5-trichlorobenzene can be further increased.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-:1].[Cl-].[Cl-].[Al+3].[Cl:5][C:6]1[C:7](Cl)=[C:8]([Cl:12])[CH:9]=[CH:10][CH:11]=1>C(O)=O>[Cl:12][C:8]1[CH:9]=[C:10]([Cl:1])[CH:11]=[C:6]([Cl:5])[CH:7]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C=CC1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
has initially been introduced
TEMPERATURE
Type
TEMPERATURE
Details
the mixture in the reactor is warmed to the desired temperature in the absence of moisture
FILTRATION
Type
FILTRATION
Details
by filtering it off from the catalyst
WASH
Type
WASH
Details
washing the residue neutral with water
DISTILLATION
Type
DISTILLATION
Details
distilling the filtrate in the customary manner

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=CC(=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.